molecular formula C15H18N4O3S2 B6538280 1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 1021214-93-6

1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B6538280
CAS No.: 1021214-93-6
M. Wt: 366.5 g/mol
InChI Key: XZWVSBOPWAIQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a methanesulfonyl group, a pyridinyl group, a thiazolyl group, and a carboxamide group attached to a piperidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, could impart some rigidity to the molecule. The other functional groups (methanesulfonyl, pyridinyl, thiazolyl, and carboxamide) could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridinyl group could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .

Scientific Research Applications

1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of various drugs and other compounds. It has also been used in the synthesis of peptide-based drugs, as well as for the synthesis of various peptide-based drugs and other compounds. Additionally, this compound has been used for the synthesis of various peptide-based drugs and other compounds.

Mechanism of Action

1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is known to act as an inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of drugs and other compounds. This compound has been found to inhibit the activity of CYP enzymes, which can lead to an increase in the bioavailability of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has also been found to have anti-oxidant, anti-tumor, and anti-bacterial properties. Additionally, this compound has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.

Advantages and Limitations for Lab Experiments

1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has several advantages when used in laboratory experiments. It has a relatively low cost and is easy to synthesize. Additionally, it is a relatively stable compound and has a long shelf-life. However, this compound has several limitations when used in laboratory experiments. It is a relatively low-soluble compound and can be difficult to dissolve in aqueous solutions. Additionally, it is a relatively low-volatile compound and can be difficult to evaporate.

Future Directions

1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has a wide range of potential applications in the field of pharmaceuticals and other compounds. It has been found to be useful in the synthesis of various drugs and other compounds. Additionally, it has been found to have potential applications in the field of cancer research, as a potential inhibitor of the enzyme cytochrome P450. Furthermore, it has potential applications in the field of diabetes research, as a potential inhibitor of the enzyme glucokinase. Additionally, it has potential applications in the field of obesity research, as a potential inhibitor of the enzyme lipoprotein lipase. Finally, it has potential applications in the field of anti-inflammatory research, as a potential inhibitor of the enzyme cyclooxygenase.

Synthesis Methods

1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can be synthesized via a three-step process. The first step involves the reaction of 4-chloro-1-methanesulfonyl-2-piperidone with pyridine-3-sulfonamide. The second step involves the reaction of the resulting intermediate with thiourea to yield the desired product. The third step involves the hydrolysis of the intermediate to yield this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-7-4-11(5-8-19)14(20)18-15-17-13(10-23-15)12-3-2-6-16-9-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVSBOPWAIQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.